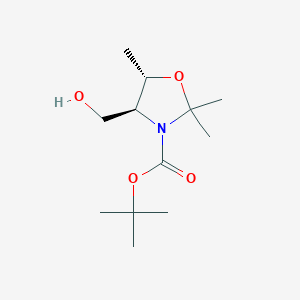
(4S,5S)-tert-butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate
Descripción general
Descripción
“(4S,5S)-tert-Butyl 4-(hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate” is a chemical compound with the molecular formula C12H23NO4 . It has a molecular weight of 245.32 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 245.32 . Other physical and chemical properties such as boiling point, storage conditions, and purity/specification are not specified in the search results .Aplicaciones Científicas De Investigación
Synthesis of SARS-CoV Protease Inhibitors
This compound and related structures have been utilized in the synthesis of glutamic acid and glutamine peptides as inhibitors of the SARS-CoV 3CL protease. Such research indicates the potential application of these compounds in the development of antiviral drugs, especially targeting coronavirus-related proteases (Sydnes et al., 2006).
High-Yield Synthesis of D-Ribo-Phytosphingosine
Another significant application includes the high-yield synthesis of D-ribo-phytosphingosine, a crucial component in sphingolipid metabolism, which plays a vital role in cell structure and signaling. The efficient synthesis of this compound underscores the importance of such chemical structures in developing therapeutic agents and studying biological membranes (Lombardo et al., 2006).
Carbodiimide-Mediated Reactions in Peptide Synthesis
Research has also shown the application of similar oxazolidine compounds in carbodiimide-mediated reactions for peptide synthesis, providing a method for the formation of optically pure peptides. This methodology is crucial for the production of peptides with specific biological activities, highlighting the compound's relevance in peptide therapeutics (Benoiton et al., 1981).
Synthesis of Functionalized Amino Acid Derivatives
The synthesis of functionalized amino acid derivatives for designing anticancer agents represents another critical application. These derivatives have been evaluated for their cytotoxicity against human cancer cell lines, demonstrating the compound's potential in drug discovery and development for cancer treatment (Kumar et al., 2009).
Antiarthritic Agents Development
Additionally, derivatives of this compound have been investigated for their use in developing novel antiarthritic agents, showcasing dual inhibitory effects on cyclooxygenase-2 and 5-lipoxygenase. Such research indicates the compound's application in creating therapeutics with anti-inflammatory properties (Inagaki et al., 2000).
Safety and Hazards
Safety Data Sheets (SDS) provide information about the safety and hazards of chemical compounds. They include information such as physical and chemical properties, health effects, first aid measures, reactivity, storage, disposal, protective equipment, and accidental release measures . Unfortunately, the specific SDS for this compound is not available in the search results.
Mecanismo De Acción
Target of action
The tert-butyl group is a common structural motif in organic chemistry and biology. It’s often used in chemical transformations due to its unique reactivity pattern .
Mode of action
The crowded nature of the tert-butyl group can influence its interactions with other molecules, leading to unique reactivity patterns .
Biochemical pathways
The tert-butyl group can play a role in various biosynthetic and biodegradation pathways. It’s also relevant in nature and can be used in biocatalytic processes .
Result of action
The result of the action of a compound with a tert-butyl group would depend on the specific targets and pathways it affects. The tert-butyl group can influence the compound’s reactivity, which could in turn affect its biological activity .
Action environment
The action of a compound with a tert-butyl group can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules. For example, certain reactions involving the tert-butyl group may only occur under specific conditions .
Propiedades
IUPAC Name |
tert-butyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-1,3-oxazolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-8-9(7-14)13(12(5,6)16-8)10(15)17-11(2,3)4/h8-9,14H,7H2,1-6H3/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGUACRTSCOTQB-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(N(C(O1)(C)C)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](N(C(O1)(C)C)C(=O)OC(C)(C)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101128286 | |
| Record name | 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4S,5S)-4-(Hydroxymethyl)-2,2,5-trimethyloxazolidine-3-carboxylate | |
CAS RN |
1013028-27-7 | |
| Record name | 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013028-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (4S,5S)-4-(hydroxymethyl)-2,2,5-trimethyl-3-oxazolidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101128286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




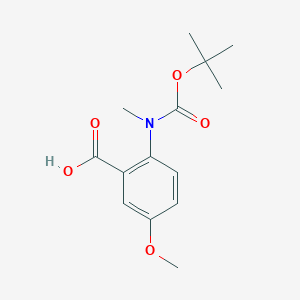
![1-(Chloromethyl)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1519263.png)
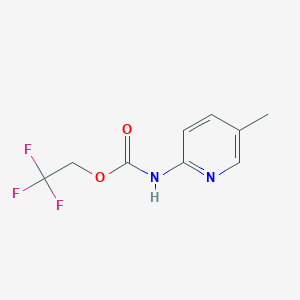
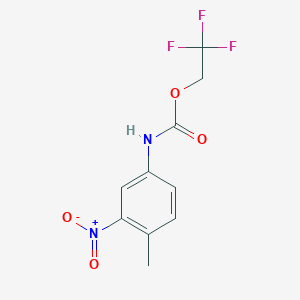
![tert-butyl [(1S)-1-(hydrazinocarbonyl)-2-methylpropyl]carbamate](/img/structure/B1519267.png)
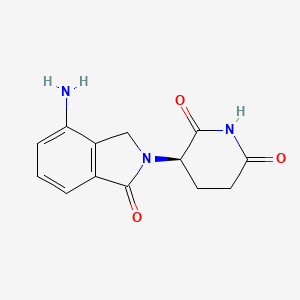






![2-Amino-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1519278.png)